2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine
Description
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h5-6,9,11H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIMYXNSLKBBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar pyrazole derivatives have shown affinity towards binding cholinesterase (ache and bche) active sites. This suggests that 2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine might also interact with these enzymes.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might inhibit the activity of cholinesterase enzymes. This inhibition could potentially alter the levels of neurotransmitters in the nervous system.
Biochemical Analysis
Biochemical Properties
2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor This interaction is crucial as it can influence the metabolism of alcohol and other substrates processed by this enzyme
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with liver alcohol dehydrogenase can lead to altered metabolic processes within hepatocytes. Moreover, its potential impact on other enzymes suggests that it could affect various cellular pathways, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its inhibition of liver alcohol dehydrogenase is a prime example, where it binds to the active site of the enzyme, preventing substrate access and subsequent catalysis This inhibition can lead to a buildup of substrates and a decrease in the production of metabolic products
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of liver alcohol dehydrogenase, leading to prolonged metabolic alterations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits liver alcohol dehydrogenase without causing significant adverse effects. At higher doses, toxic effects have been observed, including hepatotoxicity and disruptions in metabolic processes. These findings highlight the importance of dosage optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with liver alcohol dehydrogenase. This interaction affects the enzyme’s ability to process substrates, leading to changes in metabolic flux and metabolite levels. Additionally, the compound may interact with other enzymes and cofactors, further influencing metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its intended sites of action, where it can interact with enzymes and proteins to modulate cellular processes.
Biological Activity
2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine is a compound that combines the structural features of piperidine and pyrazole, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. Pyrazoles are known to act as enzyme inhibitors, particularly in pathways involving cancer and inflammation .
Biochemical Pathways
Research indicates that compounds like this compound can influence several biochemical pathways, including those related to cell signaling and gene expression. The inhibition of specific enzymes can lead to significant changes in cellular processes, potentially offering therapeutic benefits in various diseases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole structure have demonstrated inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers. Notably, this compound may exhibit similar properties due to its structural characteristics .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | TBD | |
| 4-(4-Bromo-1H-pyrazol-1-yl) | HepG2 (Liver) | TBD | |
| 5-(Substituted Pyrazoles) | Various | TBD |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research suggests that compounds like this compound may exhibit similar anti-inflammatory effects .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | COX Inhibition | |
| 1-Acetyl-Pyrazole Derivative | Anti-inflammatory |
Study on Antitumor Activity
A study evaluated a series of pyrazole derivatives for their antitumor activity against breast cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts. This suggests that this compound could be a promising candidate for further development in cancer therapy .
Synergistic Effects with Other Drugs
Research has also explored the potential synergistic effects of combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin. The findings revealed that certain pyrazoles significantly enhanced the efficacy of doxorubicin in treating resistant cancer cell lines, indicating a potential for combination therapies involving this compound .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following compounds share structural similarities with 2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine, differing in substituents, linker groups, or heterocyclic frameworks:
4-Bromo-1-(pyridin-4-ylmethyl)-1H-pyrazol-3-amine
- Structure: Pyrazole substituted at the 1-position with a pyridin-4-ylmethyl group and at the 3-position with an amino group.
- Key Differences: Replacement of piperidine with pyridine introduces aromaticity and reduced basicity.
- Implications : Likely altered pharmacokinetics due to pyridine’s lower pKa and increased planarity .
1-[(4-Bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]piperidine
- Structure : Piperidine connected via a carbonyl linker to a 4-bromo-1-methylpyrazole.
- Implications : May exhibit stronger binding to targets requiring planar conformations, such as enzyme active sites .
(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol
- Structure : Pyrazole with a hydroxymethyl group at C3 and a methyl group at N1.
- Key Differences : The absence of a piperidine ring reduces basicity, while the hydroxyl group increases hydrophilicity.
- Implications : Likely serves as a synthetic precursor or intermediate for more complex derivatives .
Structural and Physicochemical Comparisons
Research Findings and Implications
While direct biological data for this compound are absent in the provided evidence, insights can be drawn from analogs:
- Kinase Inhibition : Piperazine- and imidazopyridine-based analogs (e.g., ) highlight the importance of nitrogen-rich heterocycles in kinase binding. The target’s piperidine-pyrazole system may similarly interact with ATP-binding pockets .
- Synthetic Utility : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pyrazole ring .
- Solubility and Bioavailability : Piperidine’s basicity may enhance solubility in acidic environments, whereas pyridine or carbonyl linkers could alter logP values and absorption .
Preparation Methods
Mannich Reaction-Based Synthesis
The Mannich reaction provides a direct route for introducing the methylene bridge between piperidine and 4-bromo-1H-pyrazole:
Reaction Scheme :
$$
\text{4-Bromo-1H-pyrazole} + \text{Piperidine} + \text{Formaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}
$$
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Catalyst | Piperidine (self-catalyzed) | |
| Reaction Time | 6–8 hours | |
| Yield | 58–62% |
Mechanistic Insight :
The reaction proceeds via formation of an iminium ion intermediate between piperidine and formaldehyde, followed by nucleophilic attack by the deprotonated pyrazole.
Nucleophilic Substitution Approach
This method utilizes pre-functionalized pyrazole derivatives for coupling with piperidine:
Step 1 : Synthesis of 1-(Bromomethyl)-4-bromo-1H-pyrazole
$$
\text{4-Bromo-1H-pyrazole} \xrightarrow{\text{CH}_2\text{O, HBr}} \text{1-(Bromomethyl)-4-bromo-1H-pyrazole}
$$
Step 2 : Displacement with Piperidine
$$
\text{1-(Bromomethyl)-4-bromo-1H-pyrazole} + \text{Piperidine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target Compound}
$$
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K$$2$$CO$$3$$ | |
| Temperature | 60°C | |
| Yield | 71% |
Reductive Amination Strategy
For substrates containing aldehyde functionalities, this method offers superior control over stereochemistry:
Reaction Sequence :
- Synthesis of (4-Bromo-1H-pyrazol-1-yl)acetaldehyde
- Condensation with piperidine
- NaBH$$_4$$-mediated reduction
Critical Parameters :
- Aldehyde stabilization using trimethyl orthoformate
- Strict anhydrous conditions to prevent aldehyde oxidation
Comparative Analysis of Methods
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mannich Reaction | 58–62% | 90–92% | Moderate | High |
| Nucleophilic Sub. | 68–71% | 95–97% | Excellent | Moderate |
| Reductive Amination | 52–55% | 88–90% | Limited | Low |
Key Observations :
- The nucleophilic substitution route offers the best balance of yield and purity
- Mannich reaction advantages include single-pot synthesis but requires rigorous pH control
Advanced Purification Techniques
Given the compound’s tendency to form oils, specialized purification methods are essential:
4.1. Chromatographic Methods
- Silica gel chromatography using EtOAc/hexane (3:7)
- Reverse-phase HPLC for >99% purity (ACN/water + 0.1% TFA)
4.2. Crystallization Strategies
Scalability and Industrial Considerations
5.1. Continuous Flow Synthesis
Recent advances enable kilogram-scale production via:
5.2. Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 18.7 | 6.2 |
| PMI (kg/kg) | 32.4 | 11.8 |
| Energy Consumption | 48 kWh/kg | 19 kWh/kg |
Emerging Methodologies
6.1. Photoredox Catalysis
Visible-light-mediated C–N bond formation shows promise for:
6.2. Enzymatic Synthesis
Lipase-mediated transamination reactions under investigation for:
Q & A
What are the established synthetic methodologies for 2-((4-bromo-1H-pyrazol-1-yl)methyl)piperidine, and how do reaction conditions influence yield?
Basic Research Focus
The synthesis typically involves nucleophilic substitution or coupling reactions between brominated pyrazole derivatives and piperidine precursors. For example, bromine at the 4-position of pyrazole enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the piperidine moiety may be introduced via reductive amination or alkylation. Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for coupling) critically affect yield. Optimization studies suggest that inert atmospheres (N₂/Ar) and stoichiometric control of reagents reduce side products like dehalogenated byproducts .
What spectroscopic techniques are most effective for characterizing this compound?
Basic Research Focus
Key techniques include:
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., piperidine CH₂ vs. pyrazole CH) and confirm bromine’s deshielding effects. 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- X-ray Crystallography : Resolves spatial arrangements, such as the torsion angle between pyrazole and piperidine rings, critical for understanding conformational stability .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₃BrN₄) and isotopic patterns (²⁹Br/⁸¹Br) .
How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Advanced Research Focus
The Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. For instance, reaction path searches identify optimal intermediates for bromine substitution, while machine learning algorithms prioritize reaction conditions (e.g., solvent, catalyst) from databases like REAXYS. This reduces trial-and-error experimentation by 40–60% .
Are there contradictory reports on the biological activity of this compound, and how can they be resolved?
Advanced Research Focus
Discrepancies in reported IC₅₀ values (e.g., kinase inhibition vs. receptor antagonism) may arise from assay conditions (e.g., cell line variability, buffer pH). Resolving these requires:
- Standardized Assays : Comparative studies using uniform protocols (e.g., PubChem BioAssay guidelines) .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromine position) with activity trends using crystallography or molecular docking .
What strategies are used to design derivatives of this compound for specific biological targets?
Advanced Research Focus
Derivatization strategies include:
- Bioisosteric Replacement : Substituting bromine with fluorine or methyl groups to modulate lipophilicity and target binding .
- Scaffold Hopping : Replacing piperidine with morpholine or azetidine to alter pharmacokinetic properties .
- Fragment-Based Design : Using X-ray data (e.g., PDB ID: Z5P) to identify critical binding motifs .
What are the documented applications of this compound in medicinal chemistry research?
Basic Research Focus
The compound serves as:
- Kinase Inhibitor Scaffold : Bromine enhances halogen bonding with ATP-binding pockets in kinases .
- GPCR Modulator : Piperidine’s flexibility aids in docking to G-protein-coupled receptors (e.g., serotonin receptors) .
- Antimicrobial Agent : Brominated heterocycles disrupt bacterial membrane proteins .
How does the presence of bromine affect the compound’s reactivity and interaction with biological targets?
Advanced Research Focus
Bromine:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (SₙAr) in synthetic modifications .
- Halogen Bonding : Forms strong interactions (5–10 kJ/mol) with carbonyl oxygen or π-systems in target proteins, improving binding affinity .
- Metabolic Stability : Bromine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
